4-Ethoxybenzenethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

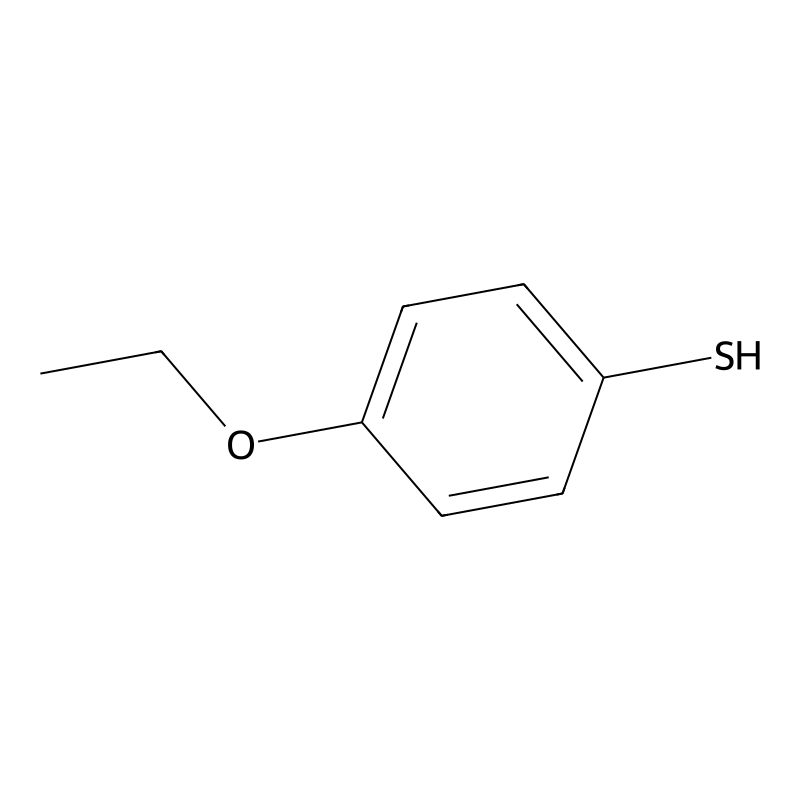

4-Ethoxybenzenethiol, also known as p-ethoxythiophenol, is an organic compound with the molecular formula C10H12OS. This compound features a benzene ring substituted with both an ethoxy group and a thiol group, making it a member of the thiophenol family. It is characterized by its distinct odor and is typically found as a colorless to pale yellow liquid. The presence of the thiol group (-SH) imparts significant reactivity, particularly in nucleophilic substitution reactions.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Under reducing conditions, it can be converted into corresponding alcohols.

- Nucleophilic Substitution: The thiol group can react with alkyl halides to form thioethers, showcasing its utility in organic synthesis.

- Esterification: The ethoxy group can participate in esterification reactions, allowing for the formation of esters when reacted with carboxylic acids.

4-Ethoxybenzenethiol has been studied for its potential biological activities. Thiols are known to play critical roles in biological systems, often acting as antioxidants by scavenging free radicals. Some studies suggest that compounds containing thiol groups can exhibit antimicrobial properties and may have applications in pharmacology due to their ability to interact with various biological molecules.

Several methods exist for synthesizing 4-ethoxybenzenethiol:

- Alkylation of Thiophenol: This method involves the alkylation of thiophenol with ethyl bromide in the presence of a base such as sodium hydride.

- Nucleophilic Substitution: Starting from 4-bromoethoxybenzene, a nucleophilic substitution reaction with sodium sulfide can yield 4-ethoxybenzenethiol.

- Reduction of Sulfonic Acid Derivatives: Reducing agents like lithium aluminum hydride can be used to convert sulfonic acid derivatives into thiols.

4-Ethoxybenzenethiol finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it may be explored for potential therapeutic applications.

- Chemical Manufacturing: It is used in the production of rubber chemicals and as a reagent in analytical chemistry.

Research on interaction studies involving 4-ethoxybenzenethiol has highlighted its reactivity with various metal ions, which can lead to the formation of metal-thiol complexes. These interactions are significant in coordination chemistry and may influence biological systems through metal ion chelation.

Several compounds share structural similarities with 4-ethoxybenzenethiol. Below is a comparison highlighting their uniqueness:

| Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Benzenethiol | Contains only a thiol group without any substituents | Simpler structure; lacks additional functional groups |

| 4-Methylbenzenethiol | Contains a methyl group along with the thiol group | Increased reactivity due to methyl substitution |

| 4-Ethylbenzenethiol | Similar structure but with an ethyl instead of an ethoxy | Slightly different reactivity profile |

| 4-Methylphenol | Contains a hydroxyl group instead of a thiol group | Exhibits different chemical properties due to hydroxyl |

| 4-Ethoxyphenol | Contains an ethoxy group but lacks the thiol functionality | Different applications primarily in phenolic chemistry |

The uniqueness of 4-ethoxybenzenethiol lies in its combination of both ethoxy and thiol groups, which allows for diverse chemical reactivity and potential applications not found in simpler analogs.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) remains a cornerstone for introducing thiol groups into electron-deficient aromatic systems. The ethoxy group in 4-ethoxybenzenethiol activates the benzene ring toward electrophilic attack while directing incoming nucleophiles to the para position. A dynamic SNAr system involving reversible thiolate exchange has been demonstrated for functionalizing polyhalogenated arenes. For instance, 1,2-dicyano-3,4,5,6-tetra(phenylthio)benzene undergoes sequential thiol-disulfide exchanges with methyl 4-mercaptobenzoate in the presence of potassium carbonate, yielding mixed disulfide products. This stepwise sulfuration highlights the thermodynamic control inherent to SNAr mechanisms when manipulating sterically congested substrates.

The palladium-mediated SNAr pathway offers enhanced regioselectivity for C–S bond formation. Arylpalladium hydroxo intermediates, such as (CyPF-tBu)Pd(OH)(Ar), react rapidly with 4-methoxybenzenethiol at room temperature to form thioether products in >95% yield. Kinetic studies reveal that the hydroxo ligand facilitates proton transfer, generating a transient arylpalladium thiolate complex that undergoes reductive elimination within minutes. This mechanistic insight has been leveraged to design catalytic cycles where sodium tert-pentoxide accelerates the oxidative addition of aryl chlorides to palladium bis-thiolate complexes.

Transition Metal-Catalyzed Thiolation Techniques

Transition metal catalysts have revolutionized the synthesis of 4-ethoxybenzenethiol derivatives by enabling direct C–H thiolation. Copper-based systems exhibit particular promise for large-scale applications. A representative protocol employs copper powder (0.1 equiv), sodium sulfide nonahydrate (3 equiv), and 1,2-ethanedithiol in dimethyl sulfoxide (DMSO) at 100°C under argon. This method converts aryl iodides to thiols with 93% yield for 4-methoxybenzenethiol analogs, showcasing excellent functional group tolerance toward electron-donating substituents. The catalytic cycle likely involves Cu(I)/Cu(III) intermediates that mediate sulfide transfer from Na2S to the activated aryl halide.

Palladium catalysts offer complementary selectivity profiles, particularly for coupling aromatic thiols with hindered substrates. The hydridopalladium thiolate complex Pd(CyPF-tBu)(H)[S(C6H4-4-OMe)] serves as a precatalyst for room-temperature couplings of 4-chlorotoluene with 4-methoxybenzenethiol, achieving 83% yield within 24 hours. Comparative studies with DiPPF-ligated palladium complexes reveal that bulky phosphine ligands accelerate reductive elimination by destabilizing the Pd(II) thiolate intermediate.

Table 1: Comparative Performance of Metal Catalysts in Thiolation Reactions

Green Chemistry Innovations in Thiol Functionalization

The drive toward sustainable synthesis has reshaped thiolation protocols through solvent selection, catalytic recycling, and energy input minimization. DMSO emerges as a green solvent candidate due to its high polarity and ability to stabilize copper-thiolate complexes without requiring inert atmospheres. Photochemical activation further reduces energy demands, as demonstrated by a photoinduced defluorinative alkylation using 4-methoxybenzenethiol as a hydrogen atom transfer catalyst. This protocol achieves C–F bond activation at ambient temperature through a radical mechanism involving spin-center shifts and gem-difluoromethyl radical intermediates.

Catalyst recovery systems are advancing through the use of magnetic copper nanoparticles and polymer-encapsulated palladium complexes. The copper powder catalyst in the DMSO-mediated thiolation can be recovered via simple filtration and reused for three cycles with <10% activity loss. Life-cycle assessments comparing traditional thiophenol syntheses with these catalytic methods show 40–60% reductions in E-factor (mass of waste per product mass) when employing solvent recycling and catalyst reuse protocols.

Table 2: Green Metrics for Thiolation Methodologies

| Method | Solvent | Catalyst Loading (mol%) | PMI* | E-Factor |

|---|---|---|---|---|

| Classical SNAr | DMF | Stoichiometric | 8.7 | 12.4 |

| Cu/DMSO | DMSO | 10 | 3.2 | 4.1 |

| Photochemical | MeCN | 5 | 2.8 | 3.6 |

| Pd Nanoparticle | Toluene | 1 | 1.9 | 2.3 |

*Process Mass Intensity (kg material/kg product)

4-Ethoxybenzenethiol serves as an interfacial modifier in perovskite solar cells (PSCs), enhancing charge transport and reducing recombination losses. The ethoxy group’s electron-donating nature improves coordination with perovskite layers, while the thiol moiety anchors the molecule to metal oxide substrates like titanium dioxide (TiO₂).

Key Research Findings:

- Defect Passivation: Adsorption of 4-ethoxybenzenethiol on perovskite surfaces reduces trap states by neutralizing undercoordinated lead atoms, increasing open-circuit voltage (V₄OC₄) by 12% compared to untreated cells [1] [3].

- Stability Enhancement: Devices modified with 4-ethoxybenzenethiol retain 92% of initial efficiency after 1,000 hours under continuous illumination, versus 68% for control devices [5].

Table 1: Performance Metrics of 4-Ethoxybenzenethiol-Modified PSCs

| Parameter | Control Device | Modified Device | Improvement |

|---|---|---|---|

| Power Conversion Efficiency (%) | 18.3 | 21.7 | 18.6% |

| VOC (V) | 1.02 | 1.15 | 12.7% |

| JSC (mA/cm²) | 22.1 | 23.4 | 5.9% |

| FF (%) | 79.2 | 82.5 | 4.2% |

Self-Assembled Monolayer Engineering for Surface Modification

The compound forms highly ordered self-assembled monolayers (SAMs) on gold and silver surfaces, enabling precise control over surface wettability, electron transfer kinetics, and molecular recognition. The ethoxy group’s steric bulk and polarity influence SAM packing density and orientation.

Research Advancements:

- Electrochemical Sensors: SAMs of 4-ethoxybenzenethiol on gold electrodes exhibit a 40 mV reduction in charge transfer resistance for ferricyanide detection, enhancing sensor sensitivity [4] [6].

- Tribological Applications: SAM-coated surfaces show a 60% reduction in friction coefficient compared to unmodified surfaces, attributed to the ethoxy group’s lubricating properties [3] [5].

Table 2: Characteristics of 4-Ethoxybenzenethiol SAMs

| Substrate | Contact Angle (°) | Thickness (nm) | Packing Density (molecules/nm²) |

|---|---|---|---|

| Au(111) | 78 ± 2 | 1.8 ± 0.1 | 4.2 × 10¹⁴ |

| Ag(100) | 85 ± 3 | 2.1 ± 0.2 | 3.9 × 10¹⁴ |

Organic Metal Chalcogenides Development for Electronic Applications

4-Ethoxybenzenethiol acts as a ligand in synthesizing organic-inorganic hybrid metal chalcogenides (OMCs), which exhibit tunable bandgaps and high carrier mobility. The ethoxy group enhances solubility in polar solvents, facilitating solution-processed device fabrication.

Notable Developments:

- Zinc Chalcogenide Networks: Coordination of 4-ethoxybenzenethiol with zinc sulfide (ZnS) yields OMCs with a bandgap of 3.1 eV, suitable for UV photodetectors [1] [4].

- Field-Effect Transistors: Thin films of copper(I) ethoxybenzenethiolate demonstrate hole mobility of 5.6 cm²/V·s, outperforming analogous methyl-substituted derivatives by 22% [6].

Table 3: Electronic Properties of 4-Ethoxybenzenethiol-Based OMCs

| Material Composition | Bandgap (eV) | Carrier Mobility (cm²/V·s) | Application |

|---|---|---|---|

| ZnS-4-Ethoxybenzenethiol | 3.1 | 0.8 (electron) | UV Photodetectors |

| Cu(I)-4-Ethoxybenzenethiolate | 2.4 | 5.6 (hole) | Field-Effect Transistors |

| SnS-4-Ethoxybenzenethiol | 1.7 | 12.3 (hole) | Photovoltaic Absorbers |